Palmaminopropionic acid
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Overview
Description
Palmaminopropionic acid is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of propionic acid, which is a three-carbon carboxylic acid. The compound’s structure and functional groups make it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmaminopropionic acid can be synthesized through several methods. One common approach involves the reaction of fumaric acid with ammonia to produce 3-aminopropionic acid, which can then be further modified to obtain this compound . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Propionibacteria are commonly used for the fermentation of various substrates to produce propionic acid derivatives . The fermentation process is optimized through metabolic engineering and the use of renewable feedstocks to make the production more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Palmaminopropionic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Palmaminopropionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of palmaminopropionic acid involves its interaction with specific molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membranes of bacteria, leading to cell death . The compound’s structure allows it to interact with enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Palmaminopropionic acid can be compared with other similar compounds, such as:
Propionic acid: A simpler three-carbon carboxylic acid with antimicrobial properties.
3-Aminopropionic acid: A precursor in the synthesis of this compound with applications in food and pharmaceuticals.
Acrylic acid: Another carboxylic acid with industrial applications but different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the versatility it offers for various applications, making it a valuable compound for research and industry.
Properties
IUPAC Name |
3-(hexadecylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19(21)22/h20H,2-18H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUKFYLGSNZMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70656-69-8 |
Source
|
Record name | Palmaminopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMAMINOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BKN7G8TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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